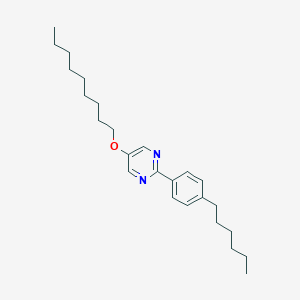
2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine, commonly known as HNP, is a pyrimidine-based compound that has been extensively studied for its potential applications in scientific research. HNP is a highly lipophilic compound that can easily penetrate cell membranes, making it an attractive tool for studying various biochemical and physiological processes.
Mechanism Of Action
HNP acts as a potent and selective inhibitor of the TRPC3 and TRPC6 channels, which are involved in the regulation of calcium signaling in cells. HNP binds to the channels and prevents calcium influx, leading to a decrease in intracellular calcium levels. This, in turn, affects a variety of cellular processes, including smooth muscle contraction, cardiac function, and cancer cell proliferation and migration.
Biochemical And Physiological Effects
HNP has been shown to have a variety of biochemical and physiological effects in different cell types. In smooth muscle cells, HNP inhibits contraction by blocking calcium influx through the TRPC3 and TRPC6 channels. In cardiac cells, HNP has been shown to reduce the incidence of arrhythmias by inhibiting the TRPC3 channel. In cancer cells, HNP inhibits proliferation and migration by blocking calcium influx through the TRPC6 channel.
Advantages And Limitations For Lab Experiments
One of the main advantages of HNP is its high lipophilicity, which allows it to easily penetrate cell membranes and reach its target channels. HNP is also highly selective for the TRPC3 and TRPC6 channels, which reduces the risk of off-target effects. However, one limitation of HNP is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research on HNP. One area of interest is the development of more potent and selective inhibitors of TRPC channels, which could have therapeutic applications in a variety of diseases. Another area of interest is the use of HNP as a tool for studying the role of ion channels in cancer progression and metastasis. Finally, the development of novel synthetic methods for HNP could lead to more efficient and cost-effective production of this compound.
Scientific Research Applications
HNP has been widely used in scientific research as a tool for studying various biological processes. One of the main applications of HNP is in the study of ion channels, particularly the TRPC3 and TRPC6 channels, which are involved in a variety of physiological processes, including smooth muscle contraction and cardiac function. HNP has also been used to study the role of ion channels in cancer cell proliferation and migration.
properties
CAS RN |
121640-71-9 |
|---|---|
Product Name |
2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine |
Molecular Formula |
C25H38N2O |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-(4-hexylphenyl)-5-nonoxypyrimidine |
InChI |
InChI=1S/C25H38N2O/c1-3-5-7-9-10-11-13-19-28-24-20-26-25(27-21-24)23-17-15-22(16-18-23)14-12-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
InChI Key |
WRYOHTVDGIHSPR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
Canonical SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
synonyms |
2-(4-Hexylphenyl)-5-(nonyloxy)-pyrimidine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

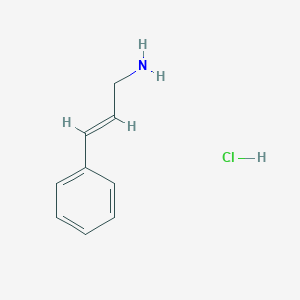
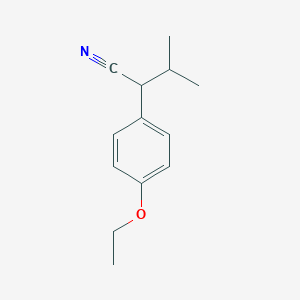
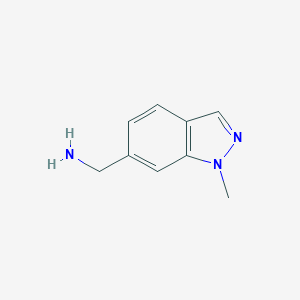


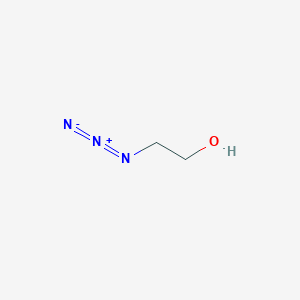
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
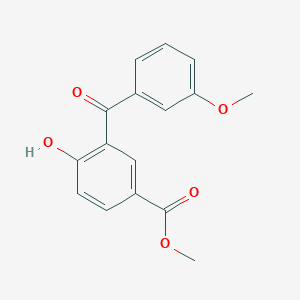
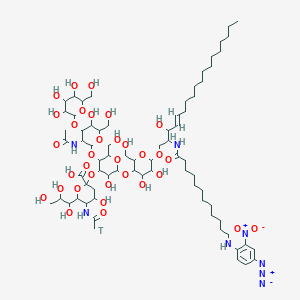

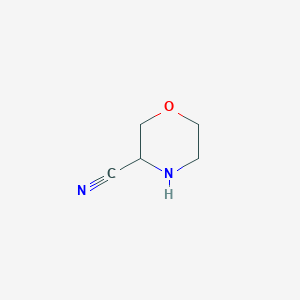
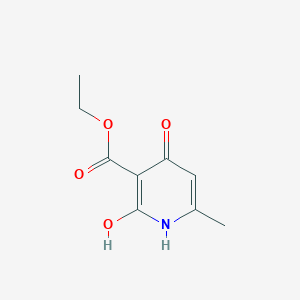
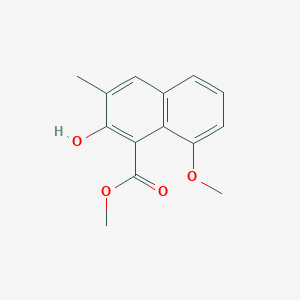
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)